3-Aminobenzo[b]thiophene-2-carbonitrile
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Overview
Description
3-Aminobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that features a benzothiophene core with an amino group at the 3-position and a cyano group at the 2-position. Benzothiophenes are known for their presence in various natural products and synthetic compounds, making them valuable in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-aminobenzo[b]thiophene-2-carbonitrile involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides yields ranging from 58% to 96% . Another approach involves the reaction of 2-fluorobenzonitriles with xanthates in the presence of a non-nucleophilic base like DBU in DMSO .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis and the use of readily available starting materials suggest potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo intramolecular condensation reactions to form more complex heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride.
Condensation Reactions: Reagents like thiols and thiourea under microwave irradiation.
Major Products
The major products formed from these reactions include substituted benzothiophenes and more complex heterocyclic structures, which are valuable in drug discovery and materials science .
Scientific Research Applications
3-Aminobenzo[b]thiophene-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-aminobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to inhibit kinase activity by binding to the active site, thereby disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzo[b]thiophene-3-carbonitrile
- 3-Aminothieno[2,3-b]pyridine-2-carboxamide
- 2-Cyanothiophene
Uniqueness
3-Aminobenzo[b]thiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and materials science .
Properties
CAS No. |
34761-14-3 |
---|---|
Molecular Formula |
C9H5ClF6 |
Molecular Weight |
262.58 g/mol |
IUPAC Name |
1-(1-chloro-2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5ClF6/c10-7(9(14,15)16)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H |
InChI Key |
HUVYAZUJSCPDLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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